1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine 1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17514432
InChI: InChI=1S/C9H10BrN3O/c1-6-4-9(11)12-13(6)5-7-2-3-8(10)14-7/h2-4H,5H2,1H3,(H2,11,12)
SMILES:
Molecular Formula: C9H10BrN3O
Molecular Weight: 256.10 g/mol

1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17514432

Molecular Formula: C9H10BrN3O

Molecular Weight: 256.10 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C9H10BrN3O
Molecular Weight 256.10 g/mol
IUPAC Name 1-[(5-bromofuran-2-yl)methyl]-5-methylpyrazol-3-amine
Standard InChI InChI=1S/C9H10BrN3O/c1-6-4-9(11)12-13(6)5-7-2-3-8(10)14-7/h2-4H,5H2,1H3,(H2,11,12)
Standard InChI Key JURXYFFHZAASNM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1CC2=CC=C(O2)Br)N

Introduction

1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring and a bromofuran moiety, which contribute to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry and organic synthesis due to its structural characteristics, which may enhance or introduce new biological activities compared to other pyrazole derivatives.

Synthesis and Preparation

The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves a multi-step process. Common synthetic routes include reactions in solvents such as dimethylformamide or ethanol, with temperatures ranging from room temperature to reflux conditions depending on the reactivity of the substrates involved. Purification methods such as recrystallization or chromatography are employed to isolate the desired compound.

Synthesis Steps

  • Starting Materials: The synthesis often begins with appropriate pyrazole and bromofuran precursors.

  • Coupling Reaction: A coupling reaction is performed to attach the bromofuran moiety to the pyrazole ring.

  • Methylation: Introduction of the methyl group to the pyrazole ring.

  • Purification: Final purification steps to isolate the compound.

Biological Activities and Applications

Pyrazole derivatives, including 1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine, are known for their diverse biological activities. These compounds have shown potential in various therapeutic areas, including anti-inflammatory, analgesic, and antimicrobial applications. The incorporation of a bromofuran moiety may enhance these activities or introduce new ones, making this compound an interesting subject for research in medicinal chemistry.

Potential Applications

  • Cancer Therapy: Due to its structural characteristics, this compound may have potential applications in cancer therapy.

  • Anti-inflammatory Applications: The compound's structure suggests it could act as an inhibitor or modulator of specific enzymes or receptors involved in inflammation.

Chemical Reactions and Mechanisms

1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The bromine atom in the furan ring can be substituted with nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Reaction Types

  • Oxidation: Introduce additional functional groups or modify existing ones.

  • Reduction: Convert double bonds to single bonds or remove oxygen functionalities.

  • Substitution Reactions: Replace the bromine atom with other functional groups.

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